(S)-3-phenylisoxazolidine hydrochloride
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Overview
Description
(S)-3-phenylisoxazolidine hydrochloride is a chiral compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-phenylisoxazolidine hydrochloride typically involves the cycloaddition reaction between a nitrone and an alkene. One common method is the 1,3-dipolar cycloaddition of a nitrone derived from benzaldehyde and an appropriate alkene. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature conditions to ensure the formation of the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-phenylisoxazolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the isoxazolidine ring to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(S)-3-phenylisoxazolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its chiral nature, which can lead to specific interactions with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-phenylisoxazolidine hydrochloride involves its interaction with specific molecular targets. The chiral nature of the compound allows it to fit into enzyme active sites or receptor binding sites in a stereospecific manner. This can lead to inhibition or activation of biological pathways, depending on the target. The exact pathways and targets can vary depending on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
®-3-phenylisoxazolidine hydrochloride: The enantiomer of the (S)-form, which may have different biological activities.
Isoxazolidinones: Oxidized derivatives of isoxazolidines with different chemical properties.
Phenylisoxazoles: Compounds with a similar structure but different ring composition.
Uniqueness
(S)-3-phenylisoxazolidine hydrochloride is unique due to its specific chiral configuration, which can lead to distinct biological activities compared to its enantiomer or other similar compounds. Its ability to participate in a variety of chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(3S)-3-phenyl-1,2-oxazolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-4-8(5-3-1)9-6-7-11-10-9;/h1-5,9-10H,6-7H2;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFYSCDWYHNOQB-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CON[C@@H]1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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